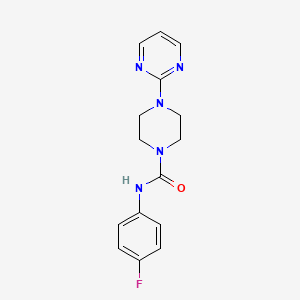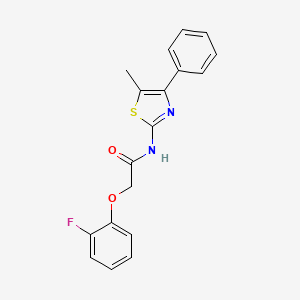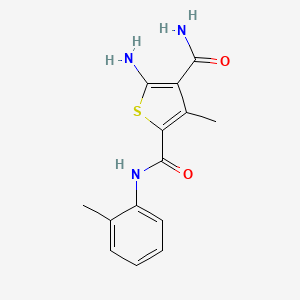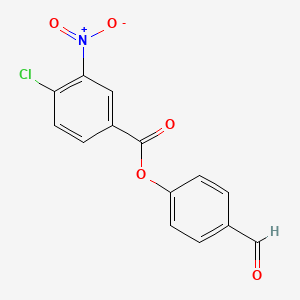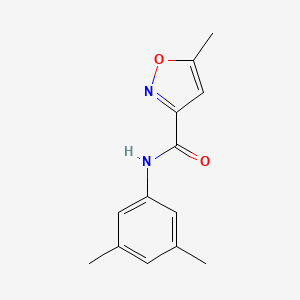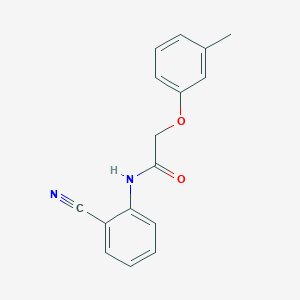
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide, also known as Sunitinib, is a small molecule tyrosine kinase inhibitor that was first approved by the US FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Since then, Sunitinib has been extensively studied for its potential in treating various types of cancers, including pancreatic, breast, and lung cancer.
作用機序
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT). By inhibiting these receptors, this compound blocks the growth and survival of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of tumor cell apoptosis, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system.
実験室実験の利点と制限
One of the advantages of N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide is that it has a broad spectrum of activity against multiple receptor tyrosine kinases, which makes it a promising candidate for the treatment of various types of cancers. However, one of the limitations of this compound is that it can cause dose-dependent toxicities, such as hypertension, fatigue, and gastrointestinal disturbances, which can limit its clinical use.
将来の方向性
There are several future directions for the research on N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide. One direction is to identify biomarkers that can predict the response to this compound treatment, which can help to personalize the treatment for individual patients. Another direction is to develop combination therapies that can enhance the efficacy of this compound and reduce its toxicities. Additionally, there is a need to develop new formulations of this compound that can improve its pharmacokinetic properties and increase its bioavailability. Finally, there is a need to explore the potential of this compound in treating other diseases, such as Alzheimer's disease and pulmonary hypertension.
合成法
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide is synthesized through a multi-step process that involves the reaction of 3-methylphenoxyacetic acid with thionyl chloride to form 3-methylphenoxyacetyl chloride. The resulting compound is then reacted with 2-aminobenzonitrile in the presence of a base to form this compound.
科学的研究の応用
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential in treating various types of cancers. In addition to renal cell carcinoma and gastrointestinal stromal tumors, this compound has shown promising results in preclinical studies for the treatment of pancreatic, breast, and lung cancer. This compound has also been studied for its potential in treating other diseases, such as Alzheimer's disease and pulmonary hypertension.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-5-4-7-14(9-12)20-11-16(19)18-15-8-3-2-6-13(15)10-17/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEBGDWNHBDFPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5751458.png)

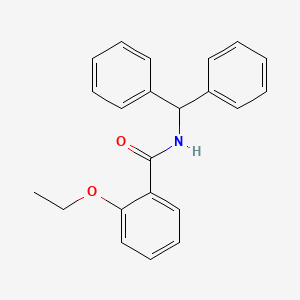
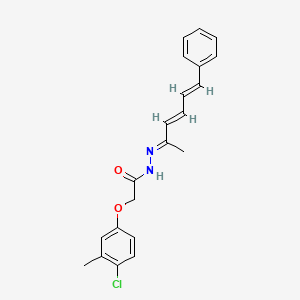
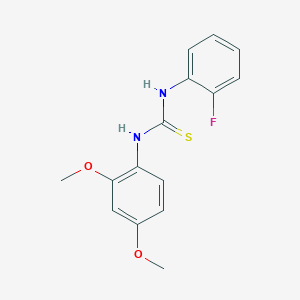
![methyl 2-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5751495.png)
![N-(3-chlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5751508.png)
![2-(2-furyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5751510.png)
